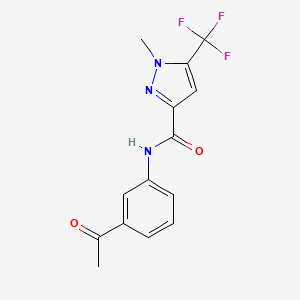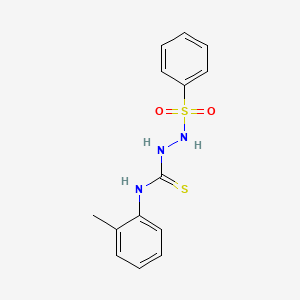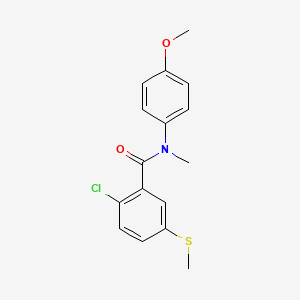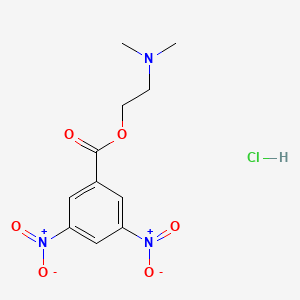
N-(3-acetylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, commonly known as ATPC, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
ATPC has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, ATPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, ATPC has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, ATPC has been shown to modulate the immune response, making it a potential therapeutic agent for autoimmune diseases.
Wirkmechanismus
The mechanism of action of ATPC is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in cell growth and proliferation. ATPC has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. ATPC has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
ATPC has been shown to have various biochemical and physiological effects, including inhibiting cell growth and inducing apoptosis in cancer cells, modulating the immune response, and protecting neurons from oxidative stress and inflammation. ATPC has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ATPC is its potential as a therapeutic agent in various fields, including cancer research, neurology, and immunology. However, there are also limitations to using ATPC in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on ATPC, including exploring its potential as a therapeutic agent in various diseases, elucidating its mechanism of action, and developing more efficient synthesis methods. Additionally, further research is needed to determine the optimal dosage and administration route for ATPC and to investigate any potential side effects or toxicity.
Synthesemethoden
ATPC can be synthesized using a multi-step process that involves the reaction of 3-acetylphenylhydrazine with 1-methyl-5-trifluoromethyl-1H-pyrazole-3-carboxylic acid. The resulting product is then purified using column chromatography to obtain pure ATPC.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c1-8(21)9-4-3-5-10(6-9)18-13(22)11-7-12(14(15,16)17)20(2)19-11/h3-7H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTUJCDUWHPMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(C(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B6025071.png)

![2-[1,4-dioxo-2-(2-phenylethyl)-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazin-9-yl]-1,4-phenylene diacetate](/img/structure/B6025083.png)
![2-mercapto-1-(tetrahydro-2-furanylmethyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6025090.png)
![N-cyclopentyl-3-ethyl-4-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6025094.png)

![4-[(dimethylamino)sulfonyl]-N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}benzamide](/img/structure/B6025108.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6025116.png)
![2-(4-fluoro-3-methoxyphenyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6025138.png)
![5-(1-benzyl-3-pyrrolidinyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6025164.png)
![4,6-dimethyl-3-(4-morpholinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6025171.png)
![ethyl 2-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6025178.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6025192.png)